4b,5,9b,10-Tetrahydroindeno[2,1-a]indene
Description
Significance of Polycyclic Hydrocarbons in Organic Chemistry Research
The significance of polycyclic hydrocarbons is vast and multifaceted. Their rigid structures provide well-defined three-dimensional arrangements of atoms, making them excellent models for studying fundamental concepts such as aromaticity, strain, and stereochemistry. libretexts.org Furthermore, the extended π-systems present in many aromatic PHs lead to unique photophysical and electronic properties, which are harnessed in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. researchgate.netnih.govresearchgate.net In the field of medicinal chemistry, polycyclic scaffolds are often found at the core of biologically active molecules, where their rigid nature can pre-organize functional groups for optimal interaction with biological targets.
Historical Context of Indenoindene (B15069699) System Investigations
The investigation of indenoindene systems is intrinsically linked to the study of indene (B144670) itself, a common component of coal tar. Early research in the 20th century focused on the polymerization and oligomerization of indene under acidic conditions, which was known to produce a mixture of dimers and higher oligomers. researchgate.net The elucidation of the precise structures of these dimerization products, including the various isomers of tetrahydroindeno[2,1-a]indene, proved to be a complex challenge that required the development of advanced analytical techniques. Over the years, interest in the indenoindene framework has evolved from understanding polymerization mechanisms to the rational design and synthesis of specific isomers for targeted applications.
Structural Peculiarities and Stereochemical Considerations of 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene
The structure of this compound (C₁₆H₁₄) is characterized by a central six-membered ring flanked by two five-membered rings, which are in turn fused to two benzene (B151609) rings. The fusion of the two indane-like units at the 4b and 9b positions gives rise to a bent, non-planar molecule.
A key structural feature of this compound is the existence of stereoisomers. The relative orientation of the hydrogen atoms at the 4b and 9b bridgehead carbons can be either cis or trans, leading to two distinct diastereomers:
cis-4b,5,9b,10-Tetrahydroindeno[2,1-a]indene: In this isomer, the hydrogen atoms at positions 4b and 9b are on the same side of the central ring.
trans-4b,5,9b,10-Tetrahydroindeno[2,1-a]indene: In this isomer, the hydrogen atoms at positions 4b and 9b are on opposite sides of the central ring.
| Property | Description |
| Molecular Formula | C₁₆H₁₄ |
| Molar Mass | 206.28 g/mol |
| Core Structure | Fused ring system of two indane units |
| Key Stereochemical Feature | Existence of cis and trans diastereomers based on the relative orientation of hydrogens at the 4b and 9b positions. |
| cis Isomer Conformation | Folded, U-shaped |
| trans Isomer Conformation | Extended, S-shaped |
Structure
3D Structure
Properties
CAS No. |
5695-17-0 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4b,5,9b,10-tetrahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H14/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-8,15-16H,9-10H2 |
InChI Key |
WAOYYDRELAGSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC3=CC=CC=C23)C4=CC=CC=C41 |
Origin of Product |
United States |
Synthetic Methodologies for 4b,5,9b,10 Tetrahydroindeno 2,1 a Indene and Its Derivatives
Strategies for Constructing the 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene Core
The assembly of the fundamental indenoindene (B15069699) skeleton relies on key carbon-carbon bond-forming reactions that build the fused five-membered rings onto a central biphenyl-like core.
Cyclization reactions are paramount in forming the fused-ring system of indenoindenes. Intramolecular cyclizations are particularly effective, often proceeding as cascade reactions to rapidly build molecular complexity. researchgate.net For instance, the synthesis of related indeno[1,2-b]pyrroles has been achieved through a sequence involving N-acylation, cyclization, and a Wittig reaction, demonstrating how a series of intramolecular events can construct complex heterocyclic systems. rsc.org The formation of the indenoindene core can be envisioned through similar strategies, such as the double intramolecular cyclization of a suitably substituted biphenyl (B1667301) precursor. Metal-catalyzed cyclization reactions, employing catalysts based on rhodium, iron, or gold, are also powerful tools for constructing indenone and indene (B144670) rings, which are the fundamental building blocks of the target molecule. organic-chemistry.orgorganic-chemistry.org These reactions often proceed under mild conditions and offer high selectivity. organic-chemistry.org
Hydrogenation is a critical step to convert unsaturated indeno[2,1-a]indene precursors into the target this compound. This reduction saturates the double bonds within the five-membered rings. The stereochemical outcome of this reaction—specifically the relative orientation of the hydrogen atoms at the 4b and 9b positions—is of significant importance, leading to either cis or trans isomers.
The stereoselectivity is highly dependent on the chosen catalyst and reaction conditions. Asymmetric hydrogenation using chiral catalysts, such as C1-symmetric bis(imino)pyridine cobalt catalysts, has proven effective for the enantioselective reduction of cyclic alkenes that lack coordinating functional groups. nih.govacs.org Such advanced catalytic systems can provide high levels of stereochemical control, which is essential for synthesizing specific stereoisomers of the target compound. nih.gov Isotopic labeling studies in these systems have provided insight into the reaction mechanism, establishing that a 1,2-alkene insertion is often the turnover-limiting and enantiodetermining step. nih.gov Dual catalysis systems, for example using two different iridium catalysts, have also been developed for the stereocontrolled hydrogenation of enones to saturated alcohols, which could be adapted for the reduction of dione (B5365651) precursors of functionalized indenoindenes. researchgate.net
Friedel-Crafts reactions represent a classic and powerful method for forming carbon-carbon bonds on aromatic rings and are well-suited for constructing the indenoindene skeleton. wikipedia.orgnih.gov These reactions typically proceed via electrophilic aromatic substitution, using a strong Lewis acid or Brønsted acid catalyst to generate a carbocation intermediate. nih.govnih.gov Intramolecular Friedel-Crafts reactions are particularly useful, enabling the cyclization of an alkyl or acyl chain onto an adjacent aromatic ring to form a new ring. nih.gov
In the context of this compound synthesis, a double intramolecular Friedel-Crafts acylation of a biphenyl derivative bearing two propanoic acid side chains could be used to form a diketone precursor. organic-chemistry.org Similarly, the acid-catalyzed cyclization of precursors derived from aromatic compounds is a common strategy to build indanone rings, which are key intermediates. stackexchange.com Modern electrochemical methods have also been developed to promote intramolecular Friedel-Crafts alkylations under milder, catalyst-free conditions. nih.gov
The construction of the this compound core is typically achieved through a multi-step sequence starting from simple, readily available aromatic precursors. A general strategy involves the synthesis of an indene or indanone monomer, which is then dimerized or further elaborated.
One illustrative multi-step approach to a related indene system begins with an aromatic aldehyde, such as benzaldehyde. stackexchange.com This starting material can undergo a Perkin condensation, followed by hydrogenation of the resulting cinnamic acid derivative. stackexchange.com The subsequent product, a phenylpropanoic acid, can then be cyclized using polyphosphoric acid (PPA) in an intramolecular Friedel-Crafts acylation to yield an indanone. stackexchange.com The indanone can be reduced to the corresponding alcohol and then dehydrated to furnish the indene ring system. stackexchange.com By starting with a biphenyl precursor or by coupling two indene-based units, this strategy can be extended to construct the full tetracyclic indenoindene framework.
Synthesis of Functionalized this compound Derivatives
Functionalization of the indenoindene core, particularly with oxygen-containing groups, provides access to a variety of derivatives with different chemical properties. The diones and diols are among the most common and synthetically useful examples.
The 5,10-dione and 5,10-diol derivatives of this compound are key functionalized analogues. The dione, 4b,9b-dihydroindeno[2,1-a]indene-5,10-dione, serves as a common precursor to the fully saturated tetrahydro system and its corresponding diol. chemsrc.com
One reported synthesis of a dione derivative, cis-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-5,10-dione, involves the reaction between bromobenzene (B47551) and the trimethylsilyl (B98337) enolate of methyl phenylacetate (B1230308) in the presence of lithium diisopropylamide (LDA). rsc.org This method constructs the tetracyclic dione framework with specific stereochemistry at the bridgehead positions. rsc.org
The corresponding diols, such as this compound-5,10-diol, are typically prepared by the reduction of the 5,10-diones. sigmaaldrich.com This transformation can be achieved using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which convert the two ketone groups into secondary alcohols. youtube.com The stereochemistry of the resulting diol (i.e., the relative orientation of the two hydroxyl groups) depends on the reducing agent and the steric environment of the carbonyl groups. Other methods for diol synthesis include the dihydroxylation of an unsaturated precursor using reagents like osmium tetroxide. youtube.comyoutube.com
Below is a table summarizing synthetic approaches to these oxidized derivatives.
| Derivative | Precursor(s) | Key Reagents/Reaction Type | Product Stereochemistry |
| cis-4b,9b-Diphenyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-5,10-dione | Bromobenzene, Trimethylsilyl enolate of methyl phenylacetate | Lithium diisopropylamide (LDA) | cis |
| This compound-5,10-diol | 4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione | Sodium borohydride or Lithium aluminum hydride / Reduction | Dependent on substrate and reagents |
Synthesis of Substituted Indenoindene Systems (e.g., Phenyl, Methoxy (B1213986), Bromo)
The introduction of various substituents onto the this compound framework allows for the modulation of its electronic and steric properties. Methodologies for incorporating phenyl, methoxy, and bromo groups have been explored, often involving the synthesis of appropriately substituted precursors followed by cyclization reactions.
One notable example is the synthesis of a phenyl-substituted derivative, specifically cis-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-5,10-dione. This compound has been synthesized and its structure confirmed by X-ray crystallography. The synthesis involves the reaction of bromobenzene with the trimethylsilyl enolate of methyl phenylacetate in the presence of lithium diisopropylamide in tetrahydrofuran. rsc.org
While specific examples for the direct synthesis of methoxy-substituted this compound are not extensively detailed in readily available literature, general synthetic strategies for indene derivatives can be adapted. For instance, the use of methoxy-substituted phenols as starting materials in a sequence of palladium-catalyzed Suzuki coupling and ruthenium-catalyzed ring-closing metathesis represents a viable approach for constructing functionalized indene precursors that could then be elaborated into the target indenoindene system.
The synthesis of bromo-substituted indenoindene derivatives can be approached by utilizing bromo-functionalized precursors. For example, the synthesis of 2-bromo-2-(substituted-phenyl)-1H-indene-1,3(2H)-diones provides a versatile intermediate. researchgate.net These compounds can potentially undergo further reactions, such as cyclization or coupling, to form the desired bromo-substituted this compound core. A ligand-free palladium-catalyzed Suzuki coupling of bromo-substituted indanones with arylboronic acids has also been shown to be a highly efficient method for the synthesis of aryl-substituted indanones, which are key precursors to indenes. semanticscholar.org
| Substituent | Synthetic Method Highlight | Precursor/Derivative | Reference |
|---|---|---|---|
| Phenyl | Reaction of bromobenzene with a trimethylsilyl enolate | cis-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-5,10-dione | rsc.org |
| Bromo | Synthesis from 2-bromo-2-(substituted-phenyl)-1H-indene-1,3(2H)-diones | 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione | researchgate.net |
| Aryl | Ligand-free palladium-catalyzed Suzuki coupling | 4-Aryl-2-methyl-1H-indanones | semanticscholar.org |
Derivatization via Post-Synthetic Modification
Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups onto a pre-existing molecular scaffold. While specific literature on the PSM of this compound is limited, the principles of this approach can be applied to this system, provided suitable functional handles are present on the core structure. For instance, if a bromo-substituted derivative is synthesized, the bromine atom can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide array of aryl, alkynyl, or amino functionalities. Similarly, a methoxy group could potentially be demethylated to a hydroxyl group, which could then be further functionalized through esterification or etherification reactions. The viability of PSM is contingent on the stability of the indenoindene core under the reaction conditions.
Stereoselective Synthesis and Chiral Induction in Indenoindene Systems
The this compound core contains chiral centers, leading to the possibility of different stereoisomers. The control of stereochemistry during the synthesis is therefore a critical aspect.
Control of Diastereoselectivity and Enantioselectivity
Achieving control over both diastereoselectivity and enantioselectivity is a primary goal in the synthesis of complex chiral molecules. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preferential formation of one enantiomer. In the context of this compound, controlling the relative stereochemistry of the protons at the 4b and 9b positions is a key diastereoselective challenge. The synthesis of the cis-fused diphenyl derivative highlights that a degree of diastereocontrol can be achieved in the cyclization step. rsc.org
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. While specific enantioselective syntheses of this compound are not prominently reported, the principles of asymmetric synthesis are broadly applicable. For instance, catalytic asymmetric reactions that construct key C-C bonds in the precursor molecules can set the absolute stereochemistry early in the synthetic sequence.
Chiral Auxiliary and Catalyst-Based Approaches
Chiral Auxiliary-Based Approaches: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. This approach has been widely used for the diastereoselective synthesis of various compounds. rsc.org For the synthesis of chiral indenoindene systems, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction, such as a cyclization or an addition reaction. For example, a chiral auxiliary could be used to control the facial selectivity of a reaction on an indene precursor.
Catalyst-Based Approaches: The use of chiral catalysts is a powerful and atom-economical method for enantioselective synthesis. Chiral transition metal catalysts and organocatalysts have been developed for a wide range of asymmetric transformations. In the synthesis of a chiral this compound, a chiral catalyst could be employed in a key stereochemistry-determining step. For instance, an enantioselective Diels-Alder reaction to construct a portion of the cyclic system or an asymmetric hydrogenation of a prochiral precursor could establish the desired chirality. The development of enantioselective syntheses of allenes and other complex chiral molecules using catalytic methods demonstrates the potential of this approach. d-nb.infonih.govnih.gov Cooperative catalysis, for example using palladium and a chiral norbornene, has also been shown to be effective for the synthesis of molecules with both axial and inherent chiralities with excellent enantioselectivities and diastereoselectivities. chemrxiv.org
| Approach | Principle | Potential Application to Indenoindene Synthesis |
|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Control of stereocenters during the formation of the indene or indanone precursors. |
| Chiral Catalyst | Use of a chiral catalyst to create a chiral environment for the reaction. | Enantioselective cyclization, hydrogenation, or C-C bond-forming reactions to build the core structure. |
Structural Elucidation and Stereochemical Characterization
Advanced Spectroscopic Techniques for Structural Assignment
Spectroscopic methods provide a detailed view of the molecular framework and connectivity of 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be instrumental in assigning the structure of this compound.
¹H NMR Spectroscopy would provide information on the chemical environment and connectivity of the hydrogen atoms. The expected spectrum would show distinct signals for the aromatic and aliphatic protons. The coupling patterns between adjacent protons would be crucial in establishing the stereochemical relationships between the protons at the chiral centers (4b and 9b) and the methylene (B1212753) protons at positions 5 and 10.
¹³C NMR Spectroscopy would complement the proton data by identifying the number of unique carbon environments. The chemical shifts of the carbon atoms would differentiate between the aromatic, aliphatic, and benzylic carbons within the fused ring system.
A hypothetical data table for the key NMR shifts is presented below. Actual experimental values would be required for a definitive structural confirmation.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 120 - 130 |
| Benzylic CH (4b, 9b) | 3.5 - 4.5 | 40 - 50 |
| Methylene CH₂ (5, 10) | 2.8 - 3.2 | 30 - 40 |
Note: This table is illustrative and not based on experimental data.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound (C₁₆H₁₄), the high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of ethylene (B1197577) or other small fragments, providing further evidence for the fused ring structure.
Infrared and Ultraviolet-Visible Spectroscopy in Structural Characterization
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by C-H stretching vibrations for the aromatic and aliphatic regions, as well as C=C stretching vibrations for the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum would show absorption bands characteristic of the conjugated aromatic system present in the indenoindene (B15069699) core.
X-ray Crystallography for Solid-State Structure Determination
Analysis of Molecular Geometry and Bond Parameters
The crystallographic data would allow for a detailed analysis of the bond lengths and angles within the molecule. This would reveal any strain in the fused ring system and provide insight into the hybridization of the atoms.
A hypothetical table of selected bond parameters is shown below.
| Bond | Hypothetical Bond Length (Å) | Angle | Hypothetical Bond Angle (°) |
| C(aromatic)-C(aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 119 - 121 |
| C(aromatic)-C(aliphatic) | 1.50 - 1.54 | C(aromatic)-C(aliphatic)-C(aliphatic) | 108 - 112 |
| C(aliphatic)-C(aliphatic) | 1.53 - 1.56 |
Note: This table is illustrative and not based on experimental data.
Conformational Analysis in the Crystalline State
The X-ray structure would reveal the preferred conformation of the molecule in the solid state. This includes the relative stereochemistry at the chiral centers (4b and 9b) and the puckering of the five-membered rings. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.
Intermolecular Interactions and Crystal Packing
In the case of this compound, the introduction of four additional hydrogen atoms and the saturation of the central five-membered rings will lead to a non-planar, three-dimensional structure. This will undoubtedly influence the crystal packing. The potential for cis- and trans-isomerism at the 4b and 9b positions will also significantly impact the molecular shape and, consequently, the solid-state packing. wikipedia.org The cis-isomer, with a bent conformation, and the trans-isomer, with a more linear shape, would be expected to crystallize in different space groups and exhibit distinct packing motifs. The intermolecular interactions would still be dominated by van der Waals forces, but the specific nature of these interactions, such as the degree of interlocking between molecules, would differ between the two diastereomers.
Derivatives of the tetrahydroindenoindene scaffold with polar functional groups would exhibit more complex intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which would play a significant role in their crystal packing.
| Parameter | Value |
|---|---|
| Chemical Formula | C16H12 |
| Molecular Weight | 204.26 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.5009 (9) |
| b (Å) | 7.6819 (9) |
| c (Å) | 19.387 (3) |
| α (°) | 99.733 (11) |
| β (°) | 100.641 (11) |
| γ (°) | 90.523 (9) |
| Volume (ų) | 1081.2 (2) |
| Z | 4 |
Conformational Analysis and Dynamics of the Tetrahydroindenoindene Scaffold
The conformational landscape of the this compound scaffold is a critical aspect of its stereochemistry. The fusion of the two indane units creates a rigid core, but the two five-membered rings containing the 4b and 9b stereocenters can adopt different conformations. The relative orientation of the hydrogen atoms at these positions defines the cis and trans isomers.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for investigating the conformational preferences and energy barriers to interconversion of such molecules. nih.govrti.orgmdpi.com For the tetrahydroindenoindene scaffold, these calculations would likely reveal that the trans-isomer is thermodynamically more stable than the cis-isomer due to reduced steric strain. In the cis-isomer, the two hydrogen atoms at the bridgehead positions are on the same side of the molecule, leading to some degree of steric repulsion.
The five-membered rings in the tetrahydroindenoindene scaffold are not planar and can exist in envelope or twist conformations. The dynamics of the scaffold would involve puckering of these rings. The energy barrier for the interconversion between different ring conformations is expected to be relatively low. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, could provide experimental evidence for these conformational dynamics. frontiersin.org At low temperatures, the signals for the different protons in a specific conformation might be resolved, while at higher temperatures, these signals would coalesce due to rapid conformational averaging.
| Isomer | Key Dihedral Angle | Expected Relative Stability | Dominant Conformation of 5-membered Rings |
|---|---|---|---|
| cis-4b,5,9b,10-Tetrahydroindeno[2,1-a]indene | H-C4b-C9b-H ≈ 0° | Less Stable | Envelope/Twist |
| trans-4b,5,9b,10-Tetrahydroindeno[2,1-a]indene | H-C4b-C9b-H ≈ 180° | More Stable | Envelope/Twist |
Enantiomer Recognition Studies of Chiral Indenoindene Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance in many areas of chemistry. mdpi-res.com While the parent this compound is achiral in its trans-form (due to the presence of a center of inversion) and exists as a racemate in its cis-form, the introduction of substituents can create chiral derivatives. The enantioselective recognition of these chiral derivatives is a key step in their separation and in understanding their interactions with other chiral molecules. nih.govrsc.org
The principles of enantiomer recognition rely on the formation of diastereomeric complexes between a chiral selector and the enantiomers of the chiral analyte. These complexes have different stabilities, which allows for their separation. The recognition process is governed by a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric repulsion.
For chiral derivatives of the tetrahydroindenoindene scaffold, a tailored chiral selector would be required for effective enantioselective recognition. Given the aromatic nature of the indenoindene core, a chiral selector with a complementary π-surface could be effective. nih.gov For instance, a chiral molecule with a large, rigid, and chiral π-scaffold could preferentially interact with one enantiomer of a chiral indenoindene derivative through optimized π-π stacking and CH-π interactions. nih.gov
The design of such a selector would need to consider the specific nature and location of the substituents on the indenoindene framework. The goal is to maximize the differences in the interaction energies between the selector and the two enantiomers. Spectroscopic techniques such as NMR and circular dichroism (CD) can be used to study the formation and structure of these diastereomeric complexes in solution. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a powerful technique for the analytical and preparative separation of enantiomers.
| Principle | Description | Potential Application to Indenoindene Derivatives |
|---|---|---|
| Formation of Diastereomeric Complexes | Interaction of a chiral selector with a racemic mixture to form two diastereomeric complexes with different energies. | A chiral host molecule could encapsulate one enantiomer of a chiral indenoindene derivative with higher affinity. |
| Three-Point Interaction Model | A minimum of three simultaneous interactions between the chiral selector and the analyte are required for enantioselective recognition. | The interactions could involve π-π stacking with the indene (B144670) rings, hydrogen bonding with a substituent, and steric repulsion. |
| Chiral π-Scaffolds | Utilizing molecules with large, chiral aromatic surfaces for recognition of other aromatic molecules. nih.gov | A chiral perylene (B46583) diimide derivative, for example, could be a suitable selector. nih.gov |
Mechanistic Studies of Synthetic Transformations
The synthesis and transformation of the this compound framework can proceed through various mechanistic routes, including radical and ionic pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing efficient synthetic strategies.
Elucidation of Radical Mechanisms in Thermal Processes
Thermal processes involving indene and its derivatives are often characterized by the formation of radical intermediates. While direct studies on the radical mechanisms of this compound are not extensively detailed in the available literature, the behavior of the closely related indene molecule under pyrolysis provides significant insights. The pyrolysis of indene is dominated by the formation of the indenyl radical, which is a key intermediate in the subsequent growth of larger polycyclic aromatic hydrocarbons (PAHs). rsc.org The self-recombination of indenyl radicals and their reactions with other radical species are critical pathways for the formation of more complex aromatic structures. rsc.org It is proposed that a radical mechanism is responsible for the formation of this compound during the flow-vacuum pyrolysis of 11,12-dihydro-6H-dibenzo[a,e]cycloocten-5-ol. lew.ro
Investigation of Ionic Reaction Pathways (e.g., Friedel-Crafts)
Intramolecular Friedel-Crafts reactions represent a powerful tool for the synthesis of indene and its fused derivatives. beilstein-journals.org This type of reaction typically involves the cyclization of a suitable precursor bearing an electrophilic center and an aromatic ring that can undergo electrophilic substitution. For instance, the synthesis of substituted indenes can be achieved through the intramolecular cyclization of Morita–Baylis–Hillman adducts, catalyzed by a combination of a chiral (salen)chromium(III) complex and BF₃·OEt₂. beilstein-journals.org This reaction proceeds under mild conditions and allows for the construction of the indene framework with good control over the product structure. beilstein-journals.org The mechanism involves the generation of a carbocationic intermediate which then attacks the aromatic ring to form the five-membered ring characteristic of the indene system.
Role of Intermediates in Reaction Progression
The progression of both radical and ionic reactions is dictated by the formation and fate of various intermediates. In thermal rearrangements, the stability and reactivity of radical intermediates, such as the indenyl radical, determine the product distribution. rsc.org In ionic pathways like the Friedel-Crafts reaction, the generation and stabilization of carbocationic intermediates are key to the success of the cyclization process. The specific substitution pattern on the starting materials can significantly influence the stability of these intermediates and, consequently, the efficiency and regioselectivity of the reaction.
Flow-Vacuum Pyrolysis (FVP) of this compound and its Analogues
Flow-vacuum pyrolysis (FVP) is a technique used to study the thermal decomposition of organic compounds in the gas phase at low pressure and high temperature. The FVP of precursors to this compound provides valuable information about its thermal stability and rearrangement pathways.
Thermal Decomposition Pathways and Product Distribution
The flow-vacuum pyrolysis of 11,12-dihydro-6H-dibenzo[a,e]cycloocten-5-ol between 500°C and 850°C at 1.33 mbar results in the formation of several products, with this compound being one of the main components at elevated temperatures. lew.ro The initial products of the pyrolysis are 5,6-dihydro-dibenzo[a,e]cyclooctene and 11,12-dihydro-6H-dibenzo[a,e]cycloocten-5-one. lew.ro As the temperature increases, these primary products undergo further transformations, leading to the formation of anthracene, 9-methylanthracene, 5H-10,11-dihydrodibenzo[a,d]cycloheptene, and this compound. lew.ro
The product distribution is highly dependent on the pyrolysis temperature, as illustrated in the following interactive data table based on the findings from the study of the pyrolysis of 11,12-dihydro-6H-dibenzo[a,e]cycloocten-5-ol. lew.ro
Radical Intermediates in Pyrolytic Reactions
The formation of the diverse products observed in the FVP of 11,12-dihydro-6H-dibenzo[a,e]cycloocten-5-ol is rationalized through a radical mechanism. lew.ro The initial dehydration and dehydrogenation of the starting alcohol likely generate radical species that undergo a cascade of rearrangements, including ring contractions and expansions, to yield the observed aromatic and polycyclic products. The indenyl radical is a key resonance-stabilized radical that plays a significant role in the pyrolysis of indene and is likely involved in the formation and transformations of related structures under pyrolytic conditions. rsc.orgresearchgate.netescholarship.orgescholarship.org The study of indene pyrolysis has shown that the indenyl radical is a dominant intermediate that contributes to the growth of larger aromatic systems. rsc.org
Reactivity and Chemical Transformations of the Indenoindene System
The reactivity of the this compound system is influenced by both its aromatic and saturated components. The benzene (B151609) rings can undergo electrophilic substitution reactions, while the saturated portion can be subject to oxidation, dehydrogenation, and other transformations typical of alkanes. The presence of substituents can further modify the reactivity and direct the course of chemical reactions.
The synthesis of substituted derivatives of this compound opens up a wide range of chemical transformations. A notable example is the synthesis of cis-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-5,10-dione. rsc.org This compound is formed from the reaction of bromobenzene (B47551) and the trimethylsilyl (B98337) enolate of methyl phenylacetate (B1230308) with lithium diisopropylamide in tetrahydrofuran. rsc.org The formation of this highly substituted indenoindene derivative highlights the potential for constructing complex molecular architectures based on this scaffold.
The ketone functionalities at positions 5 and 10 in this derivative are reactive sites for a variety of nucleophilic addition and condensation reactions. For instance, they can react with Grignard reagents or organolithium compounds to introduce new alkyl or aryl groups. They can also undergo reduction to the corresponding diols or be converted to other functional groups through standard organic transformations. The presence of the phenyl groups at the bridgehead positions (4b and 9b) sterically influences the approach of reagents to the carbonyl groups, which can lead to stereoselective transformations.
The aromatic rings of the this compound system are capable of coordinating to transition metals, forming organometallic complexes. Of particular interest are the tricarbonylchromium complexes, which can be synthesized by reacting the arene with hexacarbonylchromium (Cr(CO)₆). cnr.itnih.gov The coordination of the Cr(CO)₃ moiety to one of the benzene rings significantly alters the electronic properties of the aromatic system, making it more susceptible to nucleophilic attack. uwindsor.ca
While the specific complexation of this compound with tricarbonylchromium has not been extensively reported, studies on the related triptindan molecule provide a strong model for this type of reaction. The reaction of triptindan with Cr(CO)₆ affords a mixture of mono-, bis-, and tris-tricarbonylchromium complexes. cnr.it The Cr(CO)₃ units in these complexes can adopt different orientations (isoclined and anticlined) with respect to the polar axis of the ligand. cnr.it
Similarly, it is expected that this compound would react with Cr(CO)₆ to form mono- and bis-tricarbonylchromium complexes, with the metal coordinating to the two benzene rings. The formation of a bis-complex would likely favor coordination to both aromatic rings. These complexes could then serve as substrates for further functionalization, taking advantage of the activating effect of the Cr(CO)₃ group.
| Complex Type | Metal | Ligand | Potential Application |
| Mono-complex | Cr(CO)₃ | One benzene ring of the indenoindene | Asymmetric synthesis, functionalization of one aromatic ring |
| Bis-complex | Cr(CO)₃ | Both benzene rings of the indenoindene | Cross-coupling reactions, synthesis of novel polymers |
The synthesis of cis-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-5,10-dione, as confirmed by X-ray crystallography, demonstrates that reactions can proceed with a high degree of stereocontrol, leading to the formation of a single diastereomer. rsc.org The cis configuration places the two phenyl groups on the same face of the central five-membered ring. This specific stereochemical outcome is a consequence of the reaction mechanism, which likely involves a tandem sequence of reactions that locks the stereochemistry at the bridgehead positions.
The stereochemistry of the starting materials and the reaction conditions can be manipulated to favor the formation of either the cis or trans isomer of substituted this compound derivatives. For example, catalytic hydrogenation of the corresponding unsaturated indeno[2,1-a]indene would be expected to deliver hydrogen from the less sterically hindered face, leading to the formation of the cis-fused product. The ability to control the stereochemical outcome of reactions involving this indenoindene system is crucial for the synthesis of molecules with specific three-dimensional structures and properties.
Conclusion
4b,5,9b,10-Tetrahydroindeno[2,1-a]indene is a fascinating polycyclic hydrocarbon with a rich stereochemical landscape and a growing portfolio of applications. From its origins in the complex mixture of indene (B144670) dimerization products to its current status as a promising scaffold in materials science and medicinal chemistry, this molecule continues to be a subject of significant scientific inquiry. Future research will undoubtedly uncover new synthetic routes to access its stereoisomers with greater control and will further explore the potential of this unique molecular architecture in the development of novel functional materials and therapeutic agents.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene, DFT calculations would typically be employed to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is crucial for predicting the molecule's reactivity, kinetic stability, and electronic absorption characteristics. However, specific studies detailing these electronic properties for this compound are not readily found in the surveyed literature.
Ab Initio Methods for Energetics and Transition States
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to calculate the energetics of molecules and to locate transition states of reactions. These calculations could provide a precise determination of the heat of formation and the relative energies of different isomers of this compound. Furthermore, by mapping the potential energy surface, these methods can identify the transition state structures and activation energies for various chemical transformations, offering a deep understanding of reaction kinetics. Despite the utility of these methods, specific ab initio studies on the energetics and transition states of this compound have not been prominently published.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their dynamic properties and interactions.
Prediction of Reaction Pathways and Mechanisms
Computational modeling is instrumental in predicting plausible reaction pathways and elucidating reaction mechanisms. For this compound, these methods could be used to explore mechanisms of its synthesis, degradation, or further functionalization. By calculating the energies of intermediates and transition states, researchers can map out the most favorable reaction coordinates. While the synthesis of related indene (B144670) derivatives has been explored, detailed computational predictions of reaction pathways specifically for the tetrahydro- derivative are not well-documented.
Conformational Energy Landscapes and Stereoisomer Stability
The structure of this compound, with its saturated carbon centers at the fusion of the rings, gives rise to the possibility of different stereoisomers (e.g., cis and trans fusion) and various conformations. Molecular modeling can be used to explore the conformational energy landscape, identifying the most stable conformers and the energy barriers between them. These calculations are vital for understanding the compound's three-dimensional structure and how it influences its physical and chemical properties. A comprehensive study of the conformational preferences and the relative stability of the stereoisomers of this compound has not been found in the reviewed literature.
Interactions in Coordination Complexes
The indene framework can act as a ligand in coordination chemistry, binding to metal centers. Theoretical modeling can predict the geometry and stability of potential coordination complexes involving this compound. Such studies would involve calculating the binding energies between the organic ligand and various metal ions and analyzing the nature of the metal-ligand bonding. This information is valuable for the design of new catalysts or materials. However, specific computational investigations into the coordination complexes of this compound are not currently available.
Structure–Reactivity Relationship Studies through Computational Methods
A computational analysis of this compound would involve optimizing its three-dimensional geometry to find the most stable conformation. Following this, a variety of electronic properties would be calculated to describe its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Further analysis would involve the calculation of various reactivity descriptors. These descriptors provide a more quantitative measure of a molecule's reactivity. Important global reactivity descriptors include:
Electronegativity (χ): Represents the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
In addition to these global descriptors, local reactivity can be predicted by calculating Fukui functions. These functions identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By mapping these values onto the molecular structure, a detailed picture of its reactive sites can be constructed.
To illustrate the type of data that would be generated in such a study, a hypothetical table of calculated reactivity descriptors for this compound is presented below. It is important to note that these values are for illustrative purposes only and are not the result of actual computations on the molecule.
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -1.85 | eV |
| HOMO-LUMO Gap (ΔE) | 4.40 | eV |
| Ionization Potential (I) | 6.25 | eV |
| Electron Affinity (A) | 1.85 | eV |
| Electronegativity (χ) | 4.05 | eV |
| Chemical Hardness (η) | 2.20 | eV |
| Chemical Softness (S) | 0.45 | eV⁻¹ |
| Electrophilicity Index (ω) | 3.73 | eV |
Such a detailed computational investigation would provide a fundamental understanding of the chemical reactivity of this compound, guiding its potential applications and further experimental studies.
Advanced Methodological Applications and Specialized Techniques
In-Situ Spectroscopy in Reaction Monitoring
In-situ spectroscopy represents a powerful tool for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. While specific studies detailing the use of in-situ spectroscopy for monitoring the synthesis of 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene are not extensively documented in publicly available literature, the application of these techniques can be inferred from methodologies used for similar compounds and reactions.
Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for in-situ analysis. mdpi.com These methods allow for the continuous tracking of reactant consumption and product formation by monitoring characteristic vibrational frequencies of functional groups involved in the reaction. For instance, in synthetic routes leading to indenoindene (B15069699) structures, one could monitor the disappearance of carbonyl stretches from starting materials like indanones or the appearance of C=C bond vibrations characteristic of the newly formed ring system.
Portable and miniaturized spectroscopic instruments are enabling more widespread use of real-time, in-situ monitoring in various chemical processes. mdpi.com The development of advanced spectroscopic tools, including those coupled with mass spectrometry like laser-induced breakdown spectroscopy (LIBS-MS), offers high sensitivity for elemental and molecular analysis in real time. mdpi.com Such advanced techniques hold promise for optimizing the synthesis of complex molecules like this compound by providing immediate feedback on reaction progress, potentially leading to improved yields and purity.
Chromatographic Techniques for Separation and Analysis (e.g., GC/MS, HPLC)
Chromatography is an indispensable biophysical technique for the separation, identification, and purification of components within a mixture. nih.govjournalagent.com Various chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental to the analysis of indenoindene compounds and their derivatives. journalagent.com
Gas Chromatography-Mass Spectrometry (GC/MS):
GC/MS is a primary technique for the analysis of volatile and thermally stable compounds like this compound and its derivatives. In one documented application, GC/MS was used to analyze the products from the flow-vacuum pyrolysis of cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-5,10-diol and cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-5,10-dione. mindat.org This demonstrates the utility of GC/MS in identifying the constituent components of complex mixtures resulting from synthetic or degradative processes involving the indenoindene skeleton.
The technique separates compounds in a gaseous mobile phase based on their interaction with a solid or liquid stationary phase. Following separation, the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Interactive Table: Typical GC/MS Parameters for Polycyclic Aromatic Compound Analysis Below is a representative table of conditions often used for the analysis of compounds structurally similar to this compound.
| Parameter | Typical Value/Condition | Purpose |
| Column | Capillary column (e.g., HP-5MS, DB-5) | Provides high-resolution separation of analytes. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. mdpi.com |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Elutes compounds based on their boiling points and polarity. |
| MS Detector | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules for mass analysis. beilstein-journals.org |
| MS Scan Range | 40-550 amu | Detects a wide range of fragment masses. |
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique that separates compounds in a liquid mobile phase passing through a column packed with a solid stationary phase under high pressure. nih.govjournalagent.com It is particularly suitable for separating a broad range of molecules, including those that are non-volatile or thermally sensitive. journalagent.com For this compound and its more functionalized derivatives (e.g., diols), HPLC can be used for both purification and quantitative analysis. nih.gov
Different HPLC modes can be employed:
Normal-Phase HPLC: Uses a polar stationary phase and a non-polar mobile phase.
Reversed-Phase HPLC (RP-HPLC): The most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water mixture). This method separates compounds based on their hydrophobicity.
Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is useful for analyzing potential oligomers or polymers of indenoindene. nih.gov
The coupling of HPLC with mass spectrometry (LC-MS) provides powerful analytical capabilities, combining the separation power of HPLC with the sensitive and specific detection of MS. scispace.comresearchgate.net This is especially useful for identifying unknown impurities or metabolites in complex matrices.
Development of New Synthetic and Analytical Methods for Indenoindene Compounds
The indene (B144670) ring system is a crucial structural motif in medicinal chemistry, materials science, and as ligands for metallocene catalysts. bohrium.com Consequently, the development of novel and efficient synthetic and analytical methods for indenes and their fused derivatives, such as indenoindenes, is an active area of research.
Synthetic Methods:
Modern organic synthesis has provided numerous pathways to construct the indene framework, which can be extended to create the fused indenoindene system. Key strategies include:
Palladium-Catalyzed Reactions: Methods such as tandem intermolecular Suzuki/intramolecular Heck reactions allow for the construction of the indene scaffold from readily available starting materials under mild conditions. organic-chemistry.org
Transition-Metal Catalyzed C-H Activation: Ruthenium and Rhodium complexes are used to catalyze C-H activation and subsequent annulation reactions to form indene and indanone structures. researchgate.net This atom-economical approach allows for the direct functionalization of C-H bonds.
Cyclization Reactions: Brønsted acid-catalyzed cyclization of dienes and metal-catalyzed cycloisomerization of 1-alkyl-2-ethynylbenzenes are effective methods for preparing substituted indenes. organic-chemistry.org
Multi-step Synthesis from Indanones: A common approach involves aldol-type reactions of substituted indanones followed by dehydration to yield functionalized indenes, which can serve as precursors for more complex indenoindene structures. beilstein-journals.org
Interactive Table: Modern Synthetic Approaches to Indene Derivatives
| Synthetic Method | Catalyst/Reagent | Key Features |
| Suzuki/Heck Tandem Reaction | Palladium catalyst, specific ligands | High modularity, mild conditions. organic-chemistry.org |
| C-H Activation/Annulation | Rhodium (Rh) or Ruthenium (Ru) complexes | High atom economy, direct functionalization. researchgate.net |
| Brønsted Acid Cyclization | Trifluoromethanesulfonic acid (TfOH) | Mild conditions, good to excellent yields. organic-chemistry.org |
| Aldol-type Reaction | Lithium diisopropylamide (LDA) | Effective for building key indenyl intermediates from indanones. beilstein-journals.org |
Analytical Methods:
The increasing complexity of synthetic products and the demand for higher purity standards necessitate the development of advanced analytical methodologies. For indenoindene compounds, this involves the refinement of chromatographic and spectroscopic techniques.
The evolution of analytical chemistry focuses on creating methods that are not only accurate and precise but also faster and more environmentally friendly ("Green Analytical Chemistry"). mdpi.com Innovations include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizes columns with smaller particles to achieve faster separations and higher resolution compared to conventional HPLC. researchgate.net
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), provide enhanced structural information and sensitivity for identifying and quantifying indenoindene compounds and their metabolites, even in complex biological or environmental samples. scispace.comresearchgate.net
Hyphenated Techniques: The coupling of different analytical techniques, such as GC-MS, LC-MS, and LC-NMR, offers a comprehensive characterization of complex mixtures, enabling unambiguous identification of isomers and impurities. e3s-conferences.org
The continuous development in both synthetic and analytical chemistry provides the necessary tools to explore the properties and applications of complex molecules like this compound with greater efficiency and precision.
Conclusion and Outlook in Organic Synthesis Research
Summary of Key Academic Contributions in Indenoindene (B15069699) Chemistry
The study of indenoindene chemistry, particularly the saturated tetracyclic system of 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene, is deeply rooted in the broader exploration of polycyclic aromatic hydrocarbons and their derivatives. While specific research focusing solely on the parent compound is limited, significant academic contributions have been made to the understanding of the indeno[2,1-a]indene core and its substituted analogues.
A notable contribution to this area is the work on the synthesis and characterization of derivatives of the this compound skeleton. For instance, the synthesis and X-ray crystal structure of cis-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-5,10-dione has provided critical insights into the stereochemistry and conformational properties of this ring system. This research demonstrates that the core structure can be accessed and functionalized, paving the way for further investigations into its chemical behavior.
The exploration of synthetic routes to complex molecules containing the indenoindene motif also represents a significant academic contribution. Research into the synthesis of "irregular centropolyindanes" has demonstrated the utility of the tetrahydroindenoindene core as a building block for constructing intricate, three-dimensional hydrocarbon structures. acs.org This work highlights the potential for creating novel molecular architectures based on this fundamental scaffold.
Unresolved Challenges and Future Research Directions in Synthetic Methodology
Despite the progress in synthesizing various indenoindene derivatives, several challenges remain in the synthetic methodology, representing fertile ground for future research.
A primary challenge lies in the development of stereoselective synthetic routes to this compound and its derivatives. The molecule possesses chiral centers at the 4b and 9b positions, leading to the possibility of cis and trans isomers. Devising synthetic strategies that can control this stereochemistry is a significant hurdle. Future research will likely focus on the use of chiral catalysts or auxiliaries to achieve enantioselective and diastereoselective syntheses.
Another unresolved issue is the development of efficient and atom-economical methods for constructing the core indenoindene skeleton. Many existing methods for synthesizing indene (B144670) and its fused derivatives rely on multi-step sequences that can be low-yielding and generate significant waste. organic-chemistry.org There is a need for novel synthetic strategies, perhaps involving cascade reactions or transition-metal-catalyzed C-H activation, to assemble the tetracyclic framework in a more streamlined fashion.
Furthermore, the selective functionalization of the this compound core presents a considerable challenge. The molecule contains several C-H bonds with similar reactivity, making it difficult to introduce substituents at specific positions. Future research could explore directing group strategies or novel catalytic systems to achieve site-selective functionalization, thereby expanding the chemical space accessible from this scaffold.
Potential for this compound as a Building Block in Complex Chemical Architectures and Materials Science Research
In a general academic context, the rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for the construction of more complex chemical architectures and for exploration in materials science.
The inherent rigidity of the tetracyclic system can be exploited to create highly ordered supramolecular assemblies. By attaching appropriate recognition motifs, the tetrahydroindenoindene core could serve as a scaffold for designing molecular tweezers, clips, or other host molecules for molecular recognition studies. Its defined geometry could also be valuable in the construction of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where precise control over the pore size and functionality is essential.
In the realm of materials science, the indenoindene skeleton is a component of larger polycyclic aromatic systems that are of interest for their electronic properties. While the fully saturated 4b,5,9b,10-tetrahydro derivative is not conjugated, it can serve as a precursor to more extended, conjugated systems through subsequent dehydrogenation or other transformations. The synthesis of novel indenofluorene isomers, for example, highlights the continuing interest in the electronic properties of molecules containing the indenoindene motif. rsc.orgresearchgate.net The tetrahydroindenoindene core could therefore be a valuable synthon for accessing novel organic electronic materials.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
